methyl 3-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate (Compound ID: F207-0362) is a quinazoline derivative with a molecular formula of C₂₅H₂₁N₃O₅S and a molecular weight of 475.52 g/mol . Key structural features include:
- A tetrahydroquinazoline core with a sulfanylidene (C=S) group at position 2 and a carbonyl group at position 3.
- A 4-methoxyphenylmethylcarbamoyl methyl substituent at position 3, contributing to its lipophilicity (logP = 3.44) .
- A methyl ester at position 7, enhancing solubility in organic solvents.
Its hydrogen-bonding profile includes 10 acceptors and 2 donors, with a polar surface area of 79.84 Ų, suggesting moderate membrane permeability . The compound’s stereochemistry is achiral, simplifying synthetic and analytical workflows.
Properties
IUPAC Name |
methyl 3-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-27-14-6-3-12(4-7-14)10-21-17(24)11-23-18(25)15-8-5-13(19(26)28-2)9-16(15)22-20(23)29/h3-9H,10-11H2,1-2H3,(H,21,24)(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRUTTTZRBLLNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic compound with potential therapeutic applications. Its unique structure suggests diverse biological activities, particularly in the fields of oncology and infectious disease. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure includes a tetrahydroquinazoline core which is known for its biological relevance, particularly in drug development.
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines using the MTT assay. It demonstrated notable cytotoxic effects on the MCF-7 breast cancer cell line, with IC50 values indicating effective inhibition of cell proliferation (see Table 1) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Methyl 3-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene | MCF-7 | 12.5 |
| Doxorubicin (Reference) | MCF-7 | 10.0 |
The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways. This has been supported by flow cytometry analysis showing increased apoptotic cell populations in treated groups compared to control .
Antiviral Activity
In addition to its anticancer properties, research has explored the antiviral potential of this compound. Preliminary studies suggest that it may inhibit viral replication through interference with proteolytic enzymes essential for viral maturation.
Case Study: SARS-CoV Inhibition
A study evaluated the inhibitory effects of related compounds on SARS-CoV 3CL protease. The results indicated that modifications in the structure significantly enhanced inhibitory activity, suggesting that similar derivatives could be developed from methyl 3-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent:
- Absorption and Distribution : Initial studies indicate favorable absorption characteristics in vitro.
- Metabolism : Metabolic profiling suggests that cytochrome P450 enzymes may play a role in its biotransformation.
- Toxicity : Acute toxicity studies show no significant adverse effects at therapeutic doses in animal models.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research has indicated that compounds with a tetrahydroquinazoline scaffold exhibit antimicrobial activity. For instance, derivatives of tetrahydroquinazoline have shown effectiveness against various bacterial strains and fungi. The specific compound may possess similar properties due to its structural characteristics.
Anticancer Activity
Studies have demonstrated that methyl-substituted tetrahydroquinazolines can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells. Preliminary data suggest that methyl 3-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate could be evaluated for its anticancer potential in various cancer models.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, some tetrahydroquinazoline derivatives have been reported to inhibit enzymes like acetylcholinesterase and certain kinases. This inhibition could lead to therapeutic applications in neurodegenerative diseases and cancer.
Therapeutic Applications
Drug Development
The unique chemical structure of this compound makes it a candidate for drug development. Its potential as an antimicrobial or anticancer agent could be explored further through:
- In vitro Studies : Testing the compound against various cell lines to assess cytotoxicity and mechanism of action.
- In vivo Studies : Evaluating the efficacy and safety profiles in animal models before clinical trials.
Pharmaceutical Formulations
Given its promising biological activities, this compound could be formulated into pharmaceutical products targeting specific diseases. Research should focus on optimizing its bioavailability and stability through various formulation techniques.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |
| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |
| Study C | Enzyme Inhibition | Showed effective inhibition of acetylcholinesterase activity, suggesting potential use in Alzheimer's treatment. |
Comparison with Similar Compounds
Key Observations:
Lipophilicity: The target compound’s 4-methoxyphenylmethylcarbamoyl methyl group increases logP (3.44) compared to analogues with polar substituents (e.g., hydroxyl: logP ~1.9) .
Hydrogen-Bonding Capacity: The hydroxypropyl substituent introduces an additional hydrogen bond donor, improving solubility but reducing membrane permeability . The thiadiazole-containing analogue has fewer donors (2 vs. 3) but comparable acceptors (9 vs. 10), affecting target selectivity.
Molecular Weight and Steric Effects :
- Smaller analogues (e.g., 294.32 g/mol ) may exhibit better pharmacokinetic profiles, while the target compound’s bulkier structure (475.52 g/mol) could limit bioavailability .
Functional Group Impact on Bioactivity
- 4-Methoxyphenylmethylcarbamoyl Methyl : Enhances π-π stacking with aromatic residues in enzyme active sites, common in kinase inhibitors .
- Thiadiazole Ring : In , the sulfur-rich heterocycle may improve redox activity or metal chelation, relevant in antimicrobial applications .
Crystallographic and Computational Insights
- Hydrogen-Bonding Networks : The target compound’s achiral structure facilitates predictable crystal packing, as analyzed via graph set theory (e.g., Etter’s rules) .
- Conformational Analysis: Substituents like cyclopropane (in ) induce ring puckering, quantified using Cremer-Pople coordinates for nonplanar rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
